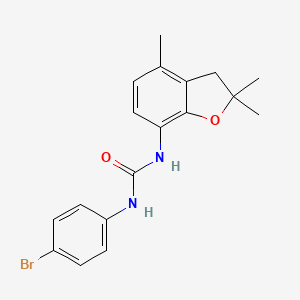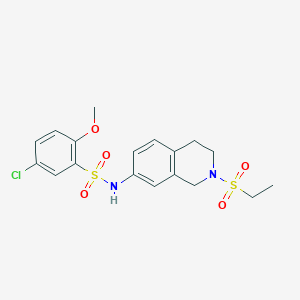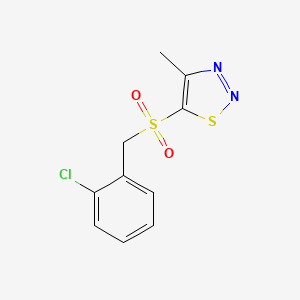
N-(3,4-dichlorophenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dichlorophenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide, also known as DPA-714, is a novel, non-invasive radiotracer used in positron emission tomography (PET) imaging. This compound has gained significant attention in the scientific community due to its potential applications in the diagnosis and treatment of various diseases, including cancer, Alzheimer's disease, and inflammation.
科学的研究の応用
Synthetic Methodologies and Chemical Properties
The synthesis of azetidinones, including compounds with structures akin to "N-(3,4-dichlorophenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide," involves novel methods that highlight the versatility of these compounds. A significant advancement in this area was the development of efficient methods for synthesizing azetidine, pyrrolidine, and indoline compounds through palladium-catalyzed intramolecular amination of C-H bonds at the γ and δ positions. These methodologies demonstrate the potential of using unactivated C-H bonds, especially C(sp3)-H bonds of methyl groups, as functional groups in organic synthesis, underscoring the compound's relevance in designing CNS active agents and exploring its therapeutic applications (He et al., 2012).
Biological Evaluation and Therapeutic Potential
Research has explored the biological activities and therapeutic potential of compounds structurally related to "this compound." For instance, the synthesis and biological evaluation of Schiff's bases and 2-azetidinones derived from isonocotinyl hydrazone have been studied for their antidepressant and nootropic activities. This research confirmed the 2-azetidinone skeleton's potential as a CNS active agent, laying the groundwork for further exploration into more potent and safe therapeutic agents (Asha B. Thomas et al., 2016).
Additionally, the discovery and characterization of novel pyridoquinolones containing azetidinones, including their synthesis and biological evaluation against various bacterial and fungal strains, highlight the antimicrobial potential of these compounds. This research indicates the significant therapeutic prospects of azetidinones and related structures in treating infectious diseases (N. Patel & K. K. Pathak, 2012).
特性
IUPAC Name |
N-(3,4-dichlorophenyl)-3-pyridin-3-yloxyazetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N3O2/c16-13-4-3-10(6-14(13)17)19-15(21)20-8-12(9-20)22-11-2-1-5-18-7-11/h1-7,12H,8-9H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUBAKBNEGLCMGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NC2=CC(=C(C=C2)Cl)Cl)OC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2472677.png)
![2-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-3-(dimethylamino)-N-phenylacrylamide](/img/structure/B2472678.png)




![3-[2-Oxo-2-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]ethyl]quinazolin-4-one](/img/structure/B2472684.png)
![2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-mesitylacetamide](/img/structure/B2472686.png)
![3-[(2R,6S)-2,6-Dimethyl-1-piperidinyl]propanoic acid hydrochloride](/img/structure/B2472687.png)




